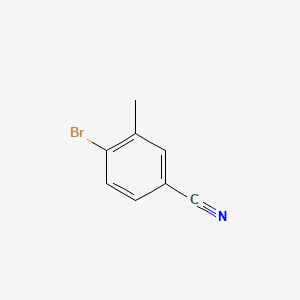

4-ブロモ-3-メチルベンゾニトリル

概要

説明

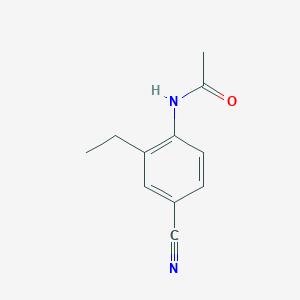

4-Bromo-3-methylbenzonitrile, also known as 4-bromo-3-methylbenzonitrile or BMN, is an organic compound with the chemical formula C7H5BrN. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 95-97°C. BMN has been used in a variety of scientific research applications due to its unique properties and ability to form stable complexes with other molecules.

科学的研究の応用

分光学的調査

4-ブロモ-3-メチルベンゾニトリル (4B3MBN) は、密度汎関数理論 (DFT) に基づく電子構造計算によって、HF 法で調査されました . 4B3MBN の FTIR (400–4000 cm -1) および FT-ラマン (50-3500 cm -1) スペクトルは固体相で追跡されました . これにより、化合物の構造と特性をより深く理解することができます。

トリアジン誘導体の合成

4-ブロモ-3-メチルベンゾニトリルは、2,4,6-トリス (4-ブロモ-3-メチル-フェニレン) -1,3,5-トリアジンを合成するために使用できます . トリアジン誘導体は、染料、樹脂、医薬品など、幅広い用途があります。

フッ素化化合物の合成

4-ブロモ-3-メチルベンゾニトリルは、4-フルオロ-3-メチルベンゾニトリルを合成するためにも使用できます . フッ素化された化合物は、そのユニークな特性により、製薬および農薬業界で広く使用されています。

プロテオミクス研究

4-ブロモ-3-メチルベンゼンカルボニトリルは、プロテオミクス研究に使用されるニトリル化合物です . プロテオミクスとは、タンパク質、特にその構造と機能を大規模に研究する学問です。

医薬品中間体

4-ブロモ-3-メチルベンゼンカルボニトリルは、医薬品中間体として役立ちます . つまり、さまざまな医薬品を製造するために使用されます。

計算手法

理論的手法は、物理化学的特性に加えて、大きな分子における応用を評価するための高速かつ激烈的な結果をもたらします . 計算手法は、分子に対するピンポイントの答えのための強力なツールであり、実験結果を裏付けるだけでなく、さらに拡張します .

Safety and Hazards

4-Bromo-3-methylbenzonitrile is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . It causes severe skin burns and eye damage, and may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

将来の方向性

4-Bromo-3-methylbenzonitrile may be used to synthesize other compounds for various applications. For example, it may be used to synthesize 2,4,6-tris(4-bromo-3-methyl-phenylene)-1,3,5-triazine and 4-fluoro-3-methylbenzonitrile . It is also a nitrile compound for proteomics research and a pharmaceutical intermediate .

作用機序

Target of Action

It is often used as a building block in the synthesis of various organic compounds, suggesting that its targets could vary depending on the specific context of its use .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-3-methylbenzonitrile. For instance, it is recommended to store this compound in a cool, dry place, indicating that temperature and humidity may affect its stability .

特性

IUPAC Name |

4-bromo-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXUZFJOLNNWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372097 | |

| Record name | 4-Bromo-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41963-20-6 | |

| Record name | 4-Bromo-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What spectroscopic techniques were employed to investigate the 4-Bromo-3-methylbenzonitrile molecule, and what structural information can be derived from these analyses?

A1: The researchers utilized Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FTR) spectroscopies to probe the vibrational characteristics of 4-Bromo-3-methylbenzonitrile []. FTIR spectroscopy excels at identifying functional groups present in a molecule based on their characteristic absorption of infrared light. The study recorded the FTIR spectrum of 4-Bromo-3-methylbenzonitrile in the liquid phase (acetone) within the 4000–400 cm⁻¹ range []. On the other hand, FTR spectroscopy provides complementary information by measuring the scattering of light, revealing insights into the molecule's vibrational modes. The FTR spectrum of 4-Bromo-3-methylbenzonitrile was also captured in the liquid phase (acetone), covering the 3500–50 cm⁻¹ region [].

Q2: How was computational chemistry employed in this study to complement the experimental spectroscopic findings on 4-Bromo-3-methylbenzonitrile?

A2: The study harnessed Density Functional Theory (DFT) calculations, a powerful computational chemistry method, to gain deeper insights into the electronic structure and properties of 4-Bromo-3-methylbenzonitrile []. DFT calculations were performed using the B3LYP functional along with a suitable basis set. These calculations allowed for the prediction of the molecule's geometry and vibrational frequencies in its ground state [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)

![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)

![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)

![4-tert-Butylcalix[5]arene](/img/structure/B1271858.png)